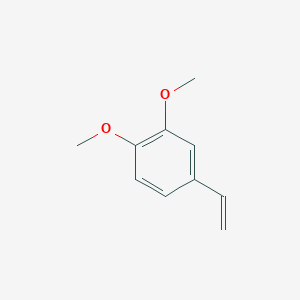

3,4-Dimetoxiestireno

Descripción general

Descripción

3,4-Dimethoxystyrene, also known as 4-ethenyl-1,2-dimethoxybenzene, is an aromatic organic compound. It is a yellow oily liquid with a pleasant floral odor. This compound is typically supplied with 1-2% hydroquinone as an additive to prevent oxidation . It is found in the essential oil of Brazilian propolis and is also present in cereal and coffee products .

Aplicaciones Científicas De Investigación

3,4-Dimethoxystyrene has several scientific research applications:

Chemistry: Used as a monomer in radical polymerization reactions to produce poly catechols.

Biochemistry: Identified as a component in the unique scent compounds of the Tahitian liverwort, Cyathodium foetidissimum.

Industry: Utilized in the synthesis of various organic compounds and as a precursor in organic synthesis.

Mecanismo De Acción

Target of Action

3,4-Dimethoxystyrene is primarily used in organic synthesis as a monomer in radical polymerization reactions . The primary target of this compound is the electron-deficient double bond, which allows it to participate in these reactions .

Mode of Action

The compound interacts with its target through a process known as deprotection. This involves using a Lewis acid, specifically boron tribromide, to remove the methoxy groups from the compound . This results in the formation of 3,4-dihydroxystyrene .

Biochemical Pathways

The biochemical pathway of 3,4-Dimethoxystyrene involves its transformation into 3,4-dihydroxystyrene through the action of boron tribromide . This compound is of interest to the chemical community as it is an easily polymerizable precursor to poly catechols . 3,4-dihydroxystyrene is rapidly oxidized in air, which is why 3,4-dimethoxystyrene is preferred as a stable precursor in organic synthesis .

Pharmacokinetics

Once ingested, 3,4-Dimethoxystyrene is found in the cytoplasm and extracellularly . .

Result of Action

The primary result of the action of 3,4-Dimethoxystyrene is the production of 3,4-dihydroxystyrene, a compound that can be polymerized to form poly catechols . These polymers have various potential applications in the field of materials science.

Action Environment

The action of 3,4-Dimethoxystyrene is influenced by environmental factors such as the presence of oxygen. Specifically, the resulting compound, 3,4-dihydroxystyrene, is rapidly oxidized in air . This is why 3,4-dimethoxystyrene, which is less susceptible to oxidation, is preferred as a stable precursor in organic synthesis .

Safety and Hazards

3,4-Dimethoxystyrene is flammable and toxic . It may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects and cancer . It is also harmful to aquatic life with long-lasting effects .

Relevant Papers One relevant paper discusses the random co-polymerization of 3,4-dimethoxystyrene (DMSt) and pentafluorostyrene (PFSt). The study found that DMSt and PFSt were first passed through basic aluminum oxide (alumina, Al2O3). Polymerization was achieved by introducing dioxane, DMSt, and PFSt into a round-bottom flask .

Análisis Bioquímico

Biochemical Properties

3,4-Dimethoxystyrene is involved in various biochemical processes. It is a component of the unique scent compounds identified in the Tahitian liverwort .

Cellular Effects

The cellular effects of 3,4-Dimethoxystyrene are not well-studied. It is known that similar compounds can have significant effects on cells. For example, a related compound, 2,3-dimethoxybenzene, was found to improve the performance of batteries by trapping soluble Mn 2+ of positive electrodes .

Molecular Mechanism

3,4-Dimethoxystyrene can be deprotected using Lewis acid boron tribromide with almost 100% yield . The resulting compound, 3,4-dihydroxystyrene, is rapidly oxidized in air, which is why 3,4-dimethoxystyrene is preferred as a stable precursor in organic synthesis .

Temporal Effects in Laboratory Settings

It is known that 3,4-Dimethoxystyrene is typically supplied with 1-2% of the hydroquinone as an additive to prevent oxidation of the compound .

Metabolic Pathways

It is known that 3,4-Dimethoxystyrene is typically used in organic synthesis as a monomer in radical polymerization reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxystyrene can be synthesized through various methods. One common method involves the deprotection of 3,4-dimethoxystyrene using Lewis acid boron tribromide, which yields almost 100% of the desired product . The resulting compound, 3,4-dihydroxystyrene, is rapidly oxidized in air, making 3,4-dimethoxystyrene a preferred stable precursor in organic synthesis .

Industrial Production Methods: Industrial production of 3,4-dimethoxystyrene typically involves the use of hydroquinone as a stabilizer to prevent oxidation. The compound is produced in technical grade quality and is stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dimethoxystyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3,4-dihydroxystyrene.

Polymerization: It is used as a monomer in radical polymerization reactions due to the presence of the electron-deficient double bond.

Common Reagents and Conditions:

Lewis Acid Boron Tribromide: Used for deprotection reactions.

Radical Initiators: Used in polymerization reactions.

Major Products:

3,4-Dihydroxystyrene: Formed through oxidation.

Poly Catechols: Formed through polymerization reactions.

Comparación Con Compuestos Similares

3,4-Dihydroxystyrene: A related compound formed through the oxidation of 3,4-dimethoxystyrene.

Veratrole: Another related aromatic compound.

Uniqueness: 3,4-Dimethoxystyrene is unique due to its stability and resistance to oxidation, making it a preferred precursor in organic synthesis. Its ability to undergo radical polymerization also sets it apart from other similar compounds .

Propiedades

IUPAC Name |

4-ethenyl-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXYTXADXSRFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41310-36-5 | |

| Record name | Benzene, 4-ethenyl-1,2-dimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41310-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6064296 | |

| Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellow oily liquid; sweet, floral penetrating aroma | |

| Record name | 3,4-Dimethoxy-1-vinylbenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

203.00 to 205.00 °C. @ 20.00 mm Hg | |

| Record name | 1,2-Dimethoxy-4-vinylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water, soluble (in ethanol) | |

| Record name | 1,2-Dimethoxy-4-vinylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Dimethoxy-1-vinylbenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.006-1.012 | |

| Record name | 3,4-Dimethoxy-1-vinylbenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6380-23-0 | |

| Record name | 3,4-Dimethoxystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxystyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50PLH4M73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Dimethoxy-4-vinylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)

![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)

![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)